molecular formula C14H8N4O6 B1373148 Bis(4-nitrobenzoyl)-diazene CAS No. 35630-50-3

Bis(4-nitrobenzoyl)-diazene

Cat. No.: B1373148
CAS No.: 35630-50-3
M. Wt: 328.24 g/mol
InChI Key: BOVAQYVXNBAPKA-UHFFFAOYSA-N
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Description

Bis(4-nitrobenzoyl)-diazene is an organic compound characterized by the presence of two 4-nitrobenzoyl groups connected via a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-nitrobenzoyl)-diazene typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrobenzoyl)-diazene undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: The diazene linkage can be oxidized to form azoxy compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-aminobenzoyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

    Oxidation: Azoxy compounds.

Scientific Research Applications

Bis(4-nitrobenzoyl)-diazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-nitrobenzoyl)-diazene involves its interaction with molecular targets through its nitro and diazene functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The diazene linkage can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl chloride: A precursor in the synthesis of Bis(4-nitrobenzoyl)-diazene.

    4-Nitrobenzoyl hydrazine: Another related compound with similar functional groups.

    Bis(4-nitrobenzoyl)hydrazine: A structurally similar compound with a hydrazine linkage instead of a diazene linkage.

Uniqueness

This compound is unique due to its diazene linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage allows for specific redox behavior and reactivity that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

4-nitro-N-(4-nitrobenzoyl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVAQYVXNBAPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701274
Record name [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35630-50-3
Record name [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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